Cas no 1248798-99-3 ((4-ETHYLFURAN-3-YL)(PHENYL)METHANOL)
(4-ETHYLFURAN-3-YL)(PHENYL)METHANOL Chemical and Physical Properties
Names and Identifiers
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- (4-Ethylfuran-3-yl)(phenyl)methanol
- 3-Furanmethanol, α-(4-ethylphenyl)-
- (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL
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- MDL: MFCD07775318
- Inchi: 1S/C13H14O2/c1-2-10-8-15-9-12(10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3
- InChI Key: GVVXQFGVRDLKRM-UHFFFAOYSA-N
- SMILES: O1C=C(CC)C(=C1)C(C1C=CC=CC=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 187
- XLogP3: 2.6
- Topological Polar Surface Area: 33.4
(4-ETHYLFURAN-3-YL)(PHENYL)METHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428862-1 g |
4-Ethylphenyl-(3-furyl)methanol |
1248798-99-3 | 1 g |
€594.40 | 2023-07-18 | ||
| abcr | AB428862-5 g |
4-Ethylphenyl-(3-furyl)methanol |
1248798-99-3 | 5g |
€1,373.40 | 2023-07-18 | ||
| Ambeed | A760541-1g |
(4-Ethylfuran-3-yl)(phenyl)methanol |
1248798-99-3 | 97% | 1g |
$441.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648065-1g |
(4-Ethylfuran-3-yl)(phenyl)methanol |
1248798-99-3 | 98% | 1g |
¥6409.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648065-5g |
(4-Ethylfuran-3-yl)(phenyl)methanol |
1248798-99-3 | 98% | 5g |
¥14767.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648065-10g |
(4-Ethylfuran-3-yl)(phenyl)methanol |
1248798-99-3 | 98% | 10g |
¥26717.00 | 2024-08-09 | |
| abcr | AB428862-1g |
4-Ethylphenyl-(3-furyl)methanol; . |
1248798-99-3 | 1g |
€1621.70 | 2025-02-13 | ||
| abcr | AB428862-5g |
4-Ethylphenyl-(3-furyl)methanol |
1248798-99-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Chemenu | CM381623-1g |
(4-ethylfuran-3-yl)(phenyl)methanol |
1248798-99-3 | 95%+ | 1g |
$437 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513480-1g |
(4-Ethylfuran-3-yl)(phenyl)methanol |
1248798-99-3 | 97% | 1g |
¥3031.0 | 2023-04-04 |
(4-ETHYLFURAN-3-YL)(PHENYL)METHANOL Suppliers
(4-ETHYLFURAN-3-YL)(PHENYL)METHANOL Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL
Comprehensive Overview of (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL (CAS No. 1248798-99-3)
(4-ETHYLFURAN-3-YL)(PHENYL)METHANOL (CAS No. 1248798-99-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, fragrance development, and synthetic chemistry. This compound, characterized by its unique furan and phenyl groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, which combines a 4-ethylfuran moiety with a phenylmethanol group, offers distinct reactivity patterns that make it valuable for various applications.
The growing interest in furan derivatives like (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL is driven by their potential in drug discovery and material science. Researchers are particularly intrigued by the compound's ability to act as a building block for bioactive molecules, including those with antimicrobial or anti-inflammatory properties. In the fragrance industry, its aromatic profile contributes to the development of novel scents, aligning with the rising demand for sustainable and unique fragrance ingredients.
From a chemical perspective, (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL exhibits interesting properties due to the presence of both a furan ring and a hydroxyl group. The furan ring is known for its electron-rich nature, which facilitates various electrophilic substitution reactions. Meanwhile, the phenylmethanol segment provides opportunities for further functionalization, such as oxidation to aldehydes or esters. These features make the compound a valuable tool for synthetic chemists exploring new reaction pathways.
Recent advancements in green chemistry have highlighted the importance of compounds like (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL, as they can be derived from renewable resources. The furan ring, in particular, is often sourced from biomass, making this compound an attractive candidate for sustainable chemical processes. This aligns with the increasing focus on eco-friendly alternatives in the chemical industry, a topic frequently searched by professionals and researchers.
In pharmaceutical applications, (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL has shown promise as an intermediate in the synthesis of potential drug candidates. Its structural motifs are found in various biologically active molecules, prompting investigations into its utility for developing new therapeutic agents. The compound's compatibility with modern synthetic techniques, such as microwave-assisted reactions and flow chemistry, further enhances its appeal in drug discovery programs.
The market for furan-based compounds like (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL is expanding, driven by demand from multiple industries. Suppliers and manufacturers are increasingly focusing on high-purity grades of this chemical to meet the stringent requirements of pharmaceutical and fragrance applications. Analytical techniques such as HPLC and GC-MS are commonly employed to ensure the quality and consistency of this compound, addressing the needs of quality-conscious buyers.
Storage and handling of (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture to maintain its stability. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended when working with this chemical, as with all laboratory reagents.
Future research directions for (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL may explore its potential in emerging fields such as organic electronics or as a precursor for advanced materials. The compound's unique structural features could contribute to the development of novel polymers or functional materials with specific optical or electronic properties. These applications align with current trends in materials science, where molecular customization plays a crucial role in innovation.
For researchers and industry professionals seeking detailed technical information about (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL, comprehensive analytical data including NMR spectra, mass spectrometry results, and chromatographic purity profiles are typically available from reputable suppliers. These resources support proper characterization and application of the compound in various research and development projects.
In conclusion, (4-ETHYLFURAN-3-YL)(PHENYL)METHANOL (CAS No. 1248798-99-3) represents an important chemical intermediate with diverse applications across multiple scientific disciplines. Its unique structural features, combined with the growing interest in furan chemistry, position this compound as a valuable tool for researchers and industrial chemists alike. As scientific understanding of furan derivatives continues to expand, the potential applications of this specific molecule are likely to grow accordingly.
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